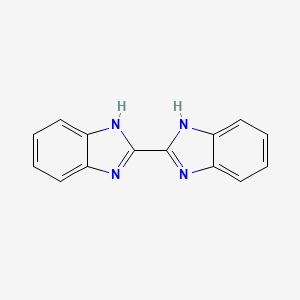

2,2'-Bi-1H-benzimidazole

説明

Synthesis Analysis

The synthesis of 2,2’-Bi-1H-benzimidazole usually proceeds through two steps . First, the construction of the desired benzene ring containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .

Molecular Structure Analysis

The molecular structure of 2,2’-Bi-1H-benzimidazole was confirmed using FTIR, 1H NMR, 13C NMR, mass spectra, and elemental analysis . The combination of polybenzimidazole and polyimide by introducing 2,2’-Bi-1H-benzimidazole into the main chains provides a rigid structure, and macromolecular interactions are thus enhanced .

Chemical Reactions Analysis

2,2’-Bi-1H-benzimidazole has been used in the synthesis of aromatic copolyimides . The reaction of 2,2’-Bi-1H-benzimidazole with various aromatic dianhydrides of 3,3′,4,4′-biphenyltetracarboxylic dianhydride, 4,4′-oxydiphthalic anhydride, or pyromellitic dianhydride has been reported .

Physical And Chemical Properties Analysis

2,2’-Bi-1H-benzimidazole is a colorless, odorless, and non-toxic solid that is insoluble in water and has a melting point of 120-122°C. The combination of polybenzimidazole and polyimide by introducing 2,2’-Bi-1H-benzimidazole into the main chains provides a rigid structure, and macromolecular interactions are thus enhanced . These polyimides exhibit a strong tensile strength and a high glass transition temperature .

科学的研究の応用

Corrosion Inhibition

2,2’-Bi-1H-benzimidazole: and its derivatives are recognized for their effectiveness as corrosion inhibitors, particularly for metals and alloys in aggressive environments . They are capable of forming protective films on metal surfaces, significantly reducing the rate of corrosion. This property is especially valuable in industrial settings where metals are exposed to corrosive substances, leading to potential applications in extending the life of machinery and infrastructure.

Antimicrobial and Antiproliferative Activities

Benzimidazole compounds, including 2,2’-Bi-1H-benzimidazole , have been studied for their antimicrobial properties . They show potential in combating a range of Gram-negative and Gram-positive bacteria, as well as fungal species. Additionally, these compounds exhibit antiproliferative activity against certain cancer cell lines, suggesting a role in the development of new chemotherapeutic agents .

Catalysis

In the field of catalysis, 2,2’-Bi-1H-benzimidazole derivatives are utilized for their ability to facilitate various chemical reactions . They serve as ligands in metal catalysis and are involved in the selective catalytic intermolecular functionalization of the benzimidazole scaffold. This has implications for the synthesis of complex organic compounds and the development of new materials.

Drug Discovery

The benzimidazole core is a crucial pharmacophore in drug discovery, with 2,2’-Bi-1H-benzimidazole derivatives being investigated as potential inhibitors of enzymes and receptors . These compounds are explored for their therapeutic potential in treating diseases such as cancer, Alzheimer’s, diabetes, and various infections.

Material Science

In material science, 2,2’-Bi-1H-benzimidazole is used in the synthesis of polymers and copolymers . These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in aerospace and electronics.

Environmental Protection

The environmental applications of 2,2’-Bi-1H-benzimidazole include its role in the synthesis of compounds used in environmental protection . Its derivatives can be part of fibers and fabrics designed for defense construction, flame-proofing, and other applications that require materials with exceptional durability and resistance to harsh conditions.

特性

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJRJGLFIXQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290152 | |

| Record name | 2,2'-Bi-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bi-1H-benzimidazole | |

CAS RN |

6965-02-2 | |

| Record name | 2,2'-Bibenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bibenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bi-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

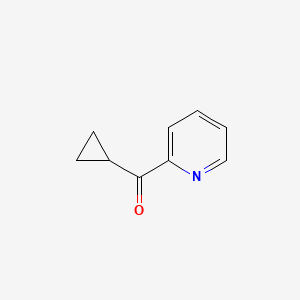

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,2'-Bi-1H-benzimidazole interact with metal ions, and what types of structures are formed?

A1: 2,2'-Bi-1H-benzimidazole acts as a bridging ligand, coordinating to metal ions through its nitrogen atoms. [, ] For instance, it forms a one-dimensional zigzag chain with mercury halides (HgX2, where X = Cl, Br, I), resulting in distorted tetrahedral [HgX2N2] coordination geometry around the mercury center. [] The flexibility of the ligand allows for conformational variations, as observed in the twisted structure of the chloride complex compared to its bromide and iodide counterparts. [] In another example, three 2,2'-Bi-1H-benzimidazole molecules chelate a single nickel(II) ion in a distorted octahedral configuration. []

Q2: What are some notable supramolecular interactions observed in crystals of 2,2'-Bi-1H-benzimidazole and its complexes?

A2: The crystal structure of the free ligand 2,2'-Bi-1H-benzimidazole reveals a two-dimensional network formed through π-π stacking and C-H...π interactions. [] Interestingly, a protonated form of 2,2'-Bi-1H-benzimidazole, 2-(2-1H-benzimidazolyl)-1H-benzimidazolium, forms a hydrogen-bonded supramolecular structure that acts as an electron donor in a charge-transfer complex with 7,7,8,8-tetracyano-p-quinodimethane (TCNQ). []

Q3: What analytical techniques are typically employed to characterize 2,2'-Bi-1H-benzimidazole and its complexes?

A3: Single-crystal X-ray diffraction is a powerful tool for elucidating the three-dimensional structures of 2,2'-Bi-1H-benzimidazole and its metal complexes, providing valuable information about bond lengths, angles, and coordination geometries. [, ] Additionally, spectroscopic techniques like UV-Vis spectroscopy can offer insights into the electronic structure and potential charge-transfer interactions within these compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)